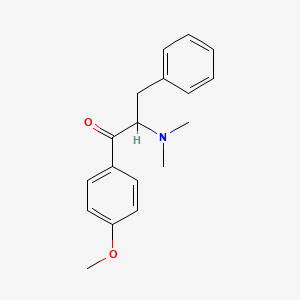

![molecular formula C16H24N2O2S B4059229 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4059229.png)

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide

Vue d'ensemble

Description

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. The purpose of

Applications De Recherche Scientifique

Aromatase Inhibitors

Research on compounds structurally related to N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide includes studies on aromatase inhibitors, which are significant in cancer treatment. For instance, the study by Hartmann and Batzl (1986) discusses the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase, suggesting potential use in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Extraction of Thorium

Another application area is in the extraction of elements like thorium. Rao and Tomar (2016) evaluated N,N-dialkyl aliphatic amides, including compounds similar to N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide, for solvent extraction of thorium from nitric acid medium into ionic liquid phases. The study highlights the efficacy of these compounds in the extraction process and their potential use in nuclear technology (Rao & Tomar, 2016).

Insecticide Metabolism

Compounds with a similar structure are also studied in the context of insecticide metabolism. Deng et al. (1990) explored the metabolism of a GABAA receptor antagonist in mice and houseflies. This study provides insights into how structural variations, like those in N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide, can influence the metabolic pathways and efficacy of insecticides (Deng et al., 1990).

Pharmaceutical Research

In the pharmaceutical domain, studies focus on structure-activity relationships and pharmacology of various compounds. For example, Murugesan et al. (1998) investigated biphenylsulfonamide endothelin antagonists, examining the effects of substitutions on binding and functional activity. This research aids in understanding how modifications in molecular structure can affect drug efficacy and interaction with biological receptors (Murugesan et al., 1998).

Cancer Biomarker Studies

Another important area is the development of potential cancer biomarkers. Zheng et al. (2004) synthesized carbon-11 labeled matrix metalloproteinase (MMP) inhibitors for evaluation as positron emission tomography (PET) cancer biomarkers. Their work illustrates the potential of such compounds in diagnosing and monitoring cancer progression (Zheng et al., 2004).

Propriétés

IUPAC Name |

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-5-11(4)12-6-7-14(19)13(9-12)17-16(21)18-15(20)8-10(2)3/h6-7,9-11,19H,5,8H2,1-4H3,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIOFIFNWIXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B4059149.png)

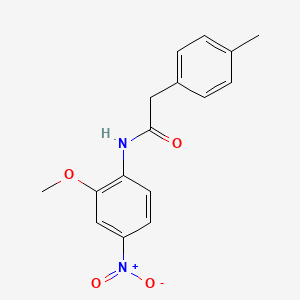

![4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine](/img/structure/B4059156.png)

methanone](/img/structure/B4059160.png)

![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B4059161.png)

![N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059167.png)

![4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4059203.png)

![2-(4-propoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059204.png)

![N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4059208.png)

![[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B4059209.png)

![methyl 4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate hydrochloride](/img/structure/B4059214.png)

![8-(2,3-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4059220.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059224.png)